molecular formula C13H17NO3 B13009567 Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Cat. No.: B13009567
M. Wt: 235.28 g/mol
InChI Key: WGKANCIWHLWIFS-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(hydroxymethyl)-3-methylazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: 3-(Carboxymethyl)-3-methylazetidine-1-carboxylate.

    Reduction: Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-methanol.

    Substitution: Various benzyl-substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical to the biological process being studied.

Comparison with Similar Compounds

    3-(Hydroxymethyl)-3-methylazetidine-1-carboxylate: Lacks the benzyl group, which may affect its reactivity and biological activity.

    Benzyl 3-methylazetidine-1-carboxylate: Lacks the hydroxymethyl group, which may influence its solubility and chemical properties.

    Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but without the methyl group, potentially altering its steric and electronic properties.

Uniqueness: Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer specific reactivity and potential biological activity. The combination of these functional groups in a four-membered azetidine ring makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

InChI

InChI=1S/C13H17NO3/c1-13(10-15)8-14(9-13)12(16)17-7-11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3

InChI Key

WGKANCIWHLWIFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

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